({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene: is an organic compound with the molecular formula C₁₃H₁₇IO . It is characterized by the presence of an iodomethyl group attached to a cyclopentyl ring, which is further connected to a benzene ring through an oxy-methyl linkage . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of ({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene typically involves the following steps:
Formation of the iodomethyl group: This can be achieved by reacting cyclopentylmethanol with iodine and a suitable base, such as potassium hydroxide, to form the iodomethylcyclopentane intermediate.
Oxy-methyl linkage formation: The iodomethylcyclopentane is then reacted with benzyl alcohol in the presence of a strong base like sodium hydride to form the desired compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene: undergoes various chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene involves its interaction with molecular targets through its iodomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene: can be compared with other similar compounds, such as:
({[1-(Bromomethyl)cyclopentyl]oxy}methyl)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
({[1-(Chloromethyl)cyclopentyl]oxy}methyl)benzene:
({[1-(Fluoromethyl)cyclopentyl]oxy}methyl)benzene: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different biological activity.
These comparisons highlight the uniqueness of This compound
Eigenschaften
Molekularformel |
C13H17IO |
---|---|
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
[1-(iodomethyl)cyclopentyl]oxymethylbenzene |
InChI |
InChI=1S/C13H17IO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI-Schlüssel |
HIECDIKNTZMSMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CI)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.